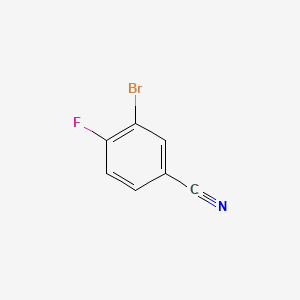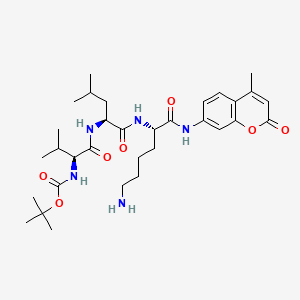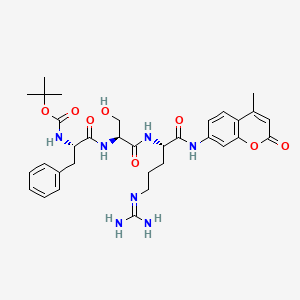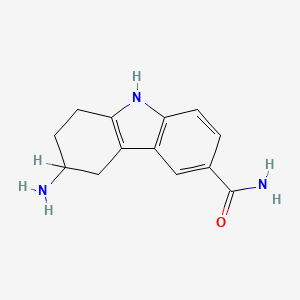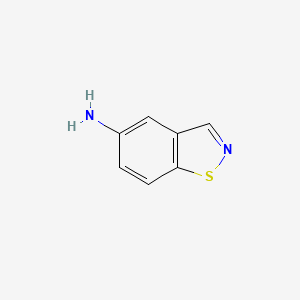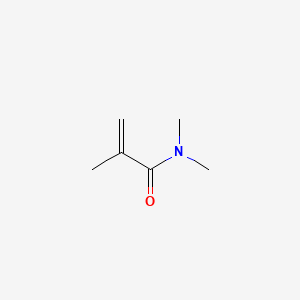
N,N-Dimethylmethacrylamide
説明
N,N-Dimethylmethacrylamide (NDMA) is a chemical compound used industrially for the synthesis of polyacrylamide, which serves various applications such as soil conditioning, wastewater treatment, and as a component in cosmetics, paper, and textile industries. Given its widespread use, the chemistry, biochemistry, and safety of NDMA have been extensively studied, highlighting the need for understanding its formation, distribution in food, and its role in human health due to potential exposure from both external sources and the diet (Friedman, 2003).
Synthesis Analysis
NDMA is primarily synthesized through industrial processes for the production of polyacrylamide. The synthesis involves the polymerization of acrylamide, which is an alpha,beta-unsaturated reactive molecule. This process highlights the industrial significance of NDMA, particularly in applications requiring polyacrylamide (Friedman, 2003).
Molecular Structure Analysis
The molecular structure of NDMA features a vinyl group attached to a carbonyl group, making it a reactive compound suitable for various chemical reactions and polymerization processes. This structure underpins its reactivity and utility in synthesizing polyacrylamide (Friedman, 2003).
Chemical Reactions and Properties
NDMA undergoes various chemical reactions due to its conjugated reactive molecule. It can react with asparagine and reducing sugars to form acrylamide in food during high-temperature processing, a process of significant interest due to the potential health implications of acrylamide in the diet (Friedman, 2003).
Physical Properties Analysis
The physical properties of NDMA, such as its high water solubility, influence its behavior in industrial applications and environmental distribution. These properties are essential for its use in water treatment processes and its mobility and persistence in the environment (Friedman, 2003).
Chemical Properties Analysis
NDMA's chemical properties, particularly its potential for bioaccumulation and interaction with biological molecules, are critical in assessing its safety and environmental impact. Understanding the chemical behavior of NDMA is crucial for developing strategies to mitigate potential adverse effects on human health and the environment (Friedman, 2003).
科学的研究の応用
Hydrogel Development for Biomedical Applications
N,N-Dimethylmethacrylamide (DMAAm) has been utilized in the synthesis of smart hydrogels with shape memory properties, showing potential for various biomedical applications. The hydrogel, created from DMAAm and a crystalline monomer, demonstrates high mechanical strength and a high refractive index, making it suitable for use in the biomedical field due to its transparency and elasticity (Kabir et al., 2014).
Role in Polymer Science
DMAAm has been a key component in the study of polyacrylamide superabsorbent polymers. These polymers, when used as internal curing agents in well cement, can significantly reduce autogenous shrinkage. The combination of polyacrylamide/bentonite/DMAAm has shown effective performance in stabilizing well cement, owing to its ability to resist reactions between hydroxyl ions and acylamino groups (Liu et al., 2016).
Chemical Reactivity and Synthesis
DMAAm has been integral in the development of new synthetic methodologies. It serves as a building block for a diverse range of heterocyclic and fused heterocyclic derivatives. These compounds have been of interest due to their potential biological applications, highlighting the versatility of DMAAm in synthetic organic chemistry (Gaber et al., 2017).
Polymerization Studies
Research on the stereospecific, coordinative-anionic polymerization of acrylamides, including DMAAm, has provided insights into the polymerization mechanisms and potential applications. These studies have contributed to the understanding of how these polymers can be precisely controlled, impacting the production of materials with specific properties (Mariott & Chen, 2005).
Photopolymerization for Drug Delivery
DMAAm-based polymers have been synthesized using photoinduced electron transfer–reversible addition–fragmentation chain transfer aqueous dispersion polymerizations. This scalable synthesis method has potential applications in drug delivery, demonstrating the adaptability of DMAAm in creating polymer nanoparticles for medical applications (Zaquen et al., 2019).
Radiation-Induced Polymerization
Studies on radiation-initiated polymerization of DMAAm in an aqueous medium have shown that this process follows first-order kinetics. This research is significant for the understanding of polymer formation under radiation, which can be applied in various industrial processes (Bhattcharya et al., 2000).
将来の方向性
DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . They are also a suitable choice for self-healing materials and materials with good mechanical properties . Future research may focus on enhancing these properties and finding new applications for DMAA-based materials.
作用機序
Target of Action
N,N-Dimethylmethacrylamide (DMAA) is a non-ionic monomer that is primarily used in the production of polymers and copolymers . Its primary targets are the polymer chains where it acts as a monomer, contributing to the formation and properties of the polymer .
Mode of Action
The mode of action of DMAA involves its high reactivity and low initiation temperature, which makes it suitable for copolymerization . It interacts with other monomers or polymers to form copolymers or polymers, respectively . The unique structure of DMAA shows improvement in hydrogels for specific applications .
Biochemical Pathways
The biochemical pathways affected by DMAA primarily involve polymerization reactions. DMAA, with its high reactivity, easily undergoes polymerization to form polymers with desirable properties . These polymers can be used in various applications, including hydrogels, polymeric flocculants, biomedical and drug delivery applications, polymer coatings, smart coatings, and adhesives .
Pharmacokinetics
Its solubility and stability under various conditions are crucial for its use in polymerization reactions .
Result of Action
The result of DMAA’s action is the formation of polymers with specific properties. For example, DMAA-based hydrogels have attracted a lot of interest due to their reusability, simplicity of synthesis, and processing . These polymers can be used in various applications, demonstrating the effectiveness of DMAA’s action .
Action Environment
The action of DMAA can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the polymerization reaction involving DMAA is typically carried out under controlled temperature conditions . Additionally, the presence of other monomers can influence the properties of the resulting polymer .
特性
IUPAC Name |
N,N,2-trimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZCJXEAOZAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81665-88-5 | |
| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30220052 | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6976-91-6 | |
| Record name | Dimethylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6976-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethylmethacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the polymerization characteristics of N,N-Dimethylmethacrylamide (this compound) under anionic conditions?
A1: this compound exhibits positive polymerizability under anionic conditions, unlike its acrylamide counterpart, N,N-Dimethylacrylamide. [] This allows for controlled polymerization using initiators like 1,1-diphenyl-3-methylpentyllithium (DMPLi) or diphenylmethylpotassium (Ph2CHK) in the presence of LiCl or Et2Zn. This method yields polymers with predictable molecular weights and narrow distributions. []
Q2: How does this compound behave in radical polymerization compared to anionic polymerization?
A2: While this compound polymerizes successfully under anionic conditions, its radical polymerization is less efficient, resulting in lower polymer yields. [] This contrasts with its behavior under anionic conditions, highlighting the impact of polymerization mechanisms on monomer reactivity.
Q3: Can this compound participate in Group Transfer Polymerization (GTP), and what are the advantages?
A3: Yes, this compound can undergo GTP using a system composed of (Z)-1-(dimethylamino)-1-trimethylsiloxy-1-propene ((Z)-DATP) as an initiator and trifluoromethanesulfonimide (Tf2NH) as an organocatalyst. [] This method offers excellent control over the polymerization process, resulting in polymers with predetermined molecular weights, narrow molecular weight distributions, and a high degree of r diad content. []
Q4: How does the tert-butoxyl radical interact with this compound?
A4: The tert-butoxyl radical primarily targets the N-methyl groups of this compound, abstracting hydrogen atoms. [] This contrasts with its interaction with N-methylmethacrylamide, where it favors double bond addition. This difference highlights the influence of N-alkyl substitution on the reactivity of methacrylamide derivatives towards radical species.
Q5: Can this compound play a role in catalytic reactions?
A5: Yes, this compound can act as a promoting ligand in rhodium-catalyzed ring-opening hydroacylation reactions. [] Specifically, it facilitates the synthesis of γ,δ-unsaturated ketones from alkylidenecyclopropanes and chelating aldehydes. [] Its bidentate coordination to rhodium intermediates is thought to promote cyclopropane ring fragmentation and subsequent isomerization. []
Q6: Is there information available about the vapor-liquid equilibrium of this compound in water?
A6: While the provided abstracts do not contain specific data on the vapor-liquid equilibrium of this compound in water, a paper titled "Vapor-liquid equilibrium data of poly(this compound) in water" [] suggests that such data exists. Further investigation into this specific publication is needed for a comprehensive understanding.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





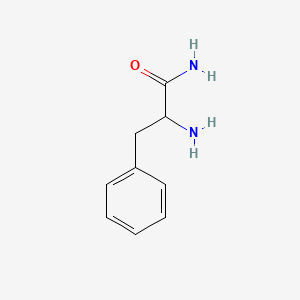

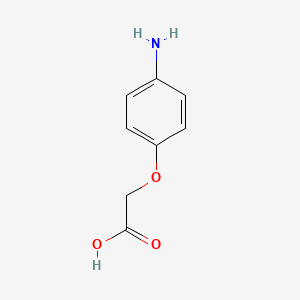
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(2-phenylethyl)-](/img/structure/B1266293.png)

